molecular formula C5H5N3O B1595071 5-嘧啶甲酰胺 CAS No. 40929-49-5

5-嘧啶甲酰胺

货号: B1595071
CAS 编号: 40929-49-5
分子量: 123.11 g/mol
InChI 键: QDXGKRWDQCEABB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Pyrimidinecarboxamide, also known by its CAS Number 40929-49-5, is a compound with a molecular weight of 123.11 . It is a solid at room temperature and is typically stored in a dry environment .


Synthesis Analysis

Pyrimidine-5-carboxamide can be synthesized from various substituted benzaldehyde, malononitrile, and cyanoacetamide, urea/thiourea in the presence of ammonium chloride . Another method involves a one-pot three-component Biginelli condensation reaction using acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea .


Molecular Structure Analysis

The molecular structure of 5-Pyrimidinecarboxamide is represented by the linear formula C5H5N3O . The InChI code for this compound is 1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H, (H2,6,9) .


Physical And Chemical Properties Analysis

5-Pyrimidinecarboxamide is a solid at room temperature . It has a molecular weight of 123.11 and a linear formula of C5H5N3O .

科学研究应用

抗微生物应用

5-嘧啶甲酰胺衍生物表现出显著的抗微生物性能。例如,基于5-氨基吡唑的新型吡唑并[1,5-a]嘧啶已经展示出强大的抗微生物活性,包括对各种细菌和真菌菌株的RNA聚合酶抑制活性。这些化合物,包括化合物7b,显示出高的对接分数和与利福平等标准药物相媲美的抑制作用(Abdallah & Elgemeie, 2022)

镇痛和抗炎性能

嘧啶衍生物类的5-氢嘧啶-5-甲酰胺已显示出高度的镇痛和抗炎活性。这些化合物,如N,6-二芳基-4-甲基-2-硫代-1,2,3,6-四氢嘧啶-5-甲酰胺,已被推荐进一步研究作为潜在的非甾体类药物,表明它们在疼痛和炎症治疗中具有显著潜力(Buzmakova et al., 2022)

糖尿病治疗

已确定嘧啶-5-甲酰胺化合物作为尼古酰胺N-甲基转移酶(NNMT)的有效抑制剂,这是一种涉及代谢紊乱的酶,包括2型糖尿病。这些NNMT抑制剂显示出治疗糖尿病、代谢综合征和慢性肾病的潜力(Sabnis, 2021)

安全和危害

5-Pyrimidinecarboxamide has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

生化分析

Biochemical Properties

5-Pyrimidinecarboxamide plays a crucial role in biochemical reactions, particularly in pyrimidine metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides . The interaction between 5-Pyrimidinecarboxamide and DHODH is essential for the synthesis of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides. Additionally, 5-Pyrimidinecarboxamide can interact with RNA-binding proteins, influencing RNA stability and function .

Cellular Effects

5-Pyrimidinecarboxamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Pyrimidinecarboxamide has been shown to affect the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis . This compound can also impact cell proliferation, differentiation, and apoptosis by altering the expression of genes involved in these processes . Furthermore, 5-Pyrimidinecarboxamide can modulate cellular metabolism by affecting the levels of pyrimidine metabolites .

Molecular Mechanism

The molecular mechanism of 5-Pyrimidinecarboxamide involves its interaction with various biomolecules. It binds to DHODH, inhibiting its activity and thereby reducing the synthesis of UMP . This inhibition leads to a decrease in pyrimidine nucleotide levels, which can affect DNA and RNA synthesis. Additionally, 5-Pyrimidinecarboxamide can interact with RNA-binding proteins, influencing RNA stability and localization . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Pyrimidinecarboxamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Pyrimidinecarboxamide is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to 5-Pyrimidinecarboxamide can lead to changes in cellular metabolism and gene expression, which may result in altered cell function .

Dosage Effects in Animal Models

The effects of 5-Pyrimidinecarboxamide vary with different dosages in animal models. At low doses, this compound can enhance cell proliferation and differentiation by modulating pyrimidine metabolism . At high doses, 5-Pyrimidinecarboxamide can exhibit toxic effects, including cell cycle arrest and apoptosis. These adverse effects are likely due to the inhibition of DHODH and the subsequent depletion of pyrimidine nucleotides. Additionally, high doses of 5-Pyrimidinecarboxamide can lead to metabolic imbalances and oxidative stress in cells .

Metabolic Pathways

5-Pyrimidinecarboxamide is involved in several metabolic pathways, including the de novo synthesis of pyrimidine nucleotides. It interacts with DHODH, which catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of UMP . This compound can also affect other metabolic pathways by modulating the levels of pyrimidine metabolites. For example, 5-Pyrimidinecarboxamide can influence the synthesis of cytidine triphosphate (CTP) and uridine triphosphate (UTP), which are essential for RNA and DNA synthesis .

Transport and Distribution

The transport and distribution of 5-Pyrimidinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, 5-Pyrimidinecarboxamide can bind to RNA-binding proteins and other biomolecules, influencing its localization and accumulation . The distribution of 5-Pyrimidinecarboxamide within tissues can also be affected by its interaction with transporters and binding proteins .

Subcellular Localization

The subcellular localization of 5-Pyrimidinecarboxamide is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with various biomolecules . The targeting signals and post-translational modifications of 5-Pyrimidinecarboxamide can direct it to specific organelles, influencing its activity and function . For example, the interaction of 5-Pyrimidinecarboxamide with RNA-binding proteins can affect its localization to stress granules and processing bodies, which are involved in RNA metabolism and regulation .

属性

IUPAC Name

pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-1-7-3-8-2-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXGKRWDQCEABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326062
Record name 5-Pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40929-49-5
Record name 5-Pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40929-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040929495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Pyrimidinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-PYRIMIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC3KB75HYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of ethyl pyrimidine-5-carboxylate (6.10 g, 40.0 mmol) in methanol (40 mL) was stirred with ammonium hydroxide (4.30 mL, 110 mmol) in a sealed tube at 50° C. for 10 hours. The reaction mixture was then concentrated and the residue was stirred in ethanol/ethyl acetate (v/v 1/4, 50 mL) at ambient temperature for 2 hours. The white precipitate was collected by filtration and dried to give the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 7.85 [s (broad), 1 H], 8.33 [s (broad), 1 H], 9.18 (s, 2 H), 9.32 (s, 1 H) ppm; MS (DCI/NH3) m/z 124 (M+H)+, 141 (M+NH4)+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (S)-4-amino-6-(1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethylamino)pyrimidine-5-carbonitrile (0.040 g, 0.10 mmol) in DMSO (1.02 mL) was added potassium carbonate (0.017 g, 0.122 mmol) followed by hydrogen peroxide (31% in water, 0.635 mL, 6.42 mmol). After stirring for 2 h the solution was poured into water and extracted with EtOAc. Organic extracts were concentrated and purified by MPLC (eluted with 0-100% (1:10:90 NH4OH:MeOH:DCM) in DCM) to afford 4-amino-6-4(1S)-1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarboxamide as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.51 (d, J=6.85 Hz, 3H) 5.34 (quin, J=6.94 Hz, 1H) 6.57 (s, 2H) 7.04-7.22 (m, 2H) 7.43 (br. s., 2H) 7.67-7.80 (m, 2H) 7.92 (d, J=7.63 Hz, 1H) 8.21 (dt, J=9.29, 2.10 Hz, 1H) 8.71 (s, 1H) 8.81 (d, J=2.74 Hz, 1H). LC-MS (ESI) m/z 411.0 [M+H]+.
Quantity
0.017 g
Type
reactant
Reaction Step One
Name
Quantity
1.02 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrimidinecarboxamide
Reactant of Route 2
5-Pyrimidinecarboxamide
Reactant of Route 3
5-Pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
5-Pyrimidinecarboxamide
Reactant of Route 5
5-Pyrimidinecarboxamide
Reactant of Route 6
5-Pyrimidinecarboxamide
Customer
Q & A

Q1: How does pyrimidine-5-carboxamide exert its biological effects?

A1: Pyrimidine-5-carboxamide derivatives primarily act as kinase inhibitors. [, , , , ] Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, growth, and proliferation. By inhibiting specific kinases, pyrimidine-5-carboxamide derivatives can modulate these processes and potentially treat diseases like cancer, inflammation, and autoimmune disorders. [, , ]

Q2: What specific kinases are targeted by pyrimidine-5-carboxamide derivatives?

A2: Research has shown that pyrimidine-5-carboxamides can target a range of kinases. Some examples include:

  • Cyclin-dependent kinases (CDKs): These kinases regulate the cell cycle and are often dysregulated in cancer. Xylocydine, a pyrimidine-5-carboxamide derivative, has demonstrated potent inhibition of CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. []
  • Spleen tyrosine kinase (Syk): This kinase is involved in immune cell signaling and plays a role in inflammatory and autoimmune diseases. Studies have shown that specific pyrimidine-5-carboxamide derivatives can effectively inhibit Syk, leading to reduced inflammation and improved outcomes in animal models of rheumatoid arthritis. [, ]
  • Janus kinases (JAKs): These kinases are involved in signaling pathways associated with immune responses. Dual inhibition of Syk and JAK by pyrimidine-5-carboxamides has been explored as a therapeutic strategy in autoimmune and malignant diseases. []
  • Hypoxia-inducible factor prolyl hydroxylase (HIF PHD): Inhibition of HIF PHD can stimulate erythropoiesis, making pyrimidine-5-carboxamides potential candidates for treating anemia. []

Q3: How does inhibition of these kinases translate into therapeutic benefits?

A3: The therapeutic benefits depend on the specific kinase being targeted. For instance:

  • Cancer: Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, preventing tumor growth. [] Inhibition of kinases involved in tumor angiogenesis, like those in the PI3K/AKT pathway, can also hinder tumor development. []
  • Inflammation and Autoimmune Diseases: Inhibition of Syk can suppress inflammatory responses and reduce the severity of autoimmune diseases. [, ]
  • Anemia: Inhibition of HIF PHD can increase the production of red blood cells, improving anemia symptoms. []

Q4: What is the basic structure of pyrimidine-5-carboxamide?

A4: Pyrimidine-5-carboxamide consists of a pyrimidine ring with a carboxamide group (-C(=O)NH2) attached at the 5th position.

Q5: How does modifying the pyrimidine-5-carboxamide structure affect its activity?

A5: Modifications to the core structure significantly impact its activity, potency, and selectivity towards specific kinases. [, , ] Researchers have synthesized various derivatives by introducing different substituents on the pyrimidine ring and modifying the carboxamide group. These modifications can influence:

  • Target Selectivity: Specific substituents can enhance the binding affinity of the molecule towards a particular kinase, improving its selectivity profile. [, ]
  • Potency: Modifications can optimize interactions with the target kinase, increasing potency and requiring lower effective doses. []
  • Pharmacokinetic Properties: Structural changes can influence absorption, distribution, metabolism, and excretion (ADME) properties, impacting the drug's overall efficacy and safety profile. [, , ]

Q6: Are there any specific examples of how structural modifications have led to improved activity?

A6: Yes, several studies highlight the impact of structure-activity relationships:

  • A scaffold hopping approach starting from a monocyclic pyrimidine-5-carboxamide led to the discovery of novel heterobicyclic mGlu2 NAMs with enhanced rodent PK. []
  • In the development of BMX kinase inhibitors, combining irreversible and type II inhibitor design approaches with specific structural modifications led to highly potent and selective compounds. []
  • Optimization efforts to improve the pharmacokinetic profile of a series of 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide HIF PHD inhibitors led to the identification of MK-8617, which has advanced to human clinical trials for anemia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。